3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a compound that falls within the category of β-amino acids, which are of significant interest due to their presence in biologically active molecules and potential use in pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, particularly in the preparation of peptides.
Synthesis Analysis
The synthesis of related β-amino acids has been demonstrated through various methods. For instance, the enantiomerically pure 3-aminobutanoic acids can be obtained by preparative HPLC separation of diastereoisomers, which are produced from the addition of (S)-phenethylamine to methyl crotonate followed by hydrogenolysis . Additionally, (S)-Methyl 3-(benzoylamino) butanoate is accessible via enzymatic kinetic resolution . Another related compound, (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, was synthesized from D-mannitol with high stereoselectivity and good overall yield, featuring the Overman rearrangement as a key step .
Molecular Structure Analysis
The molecular structure of β-amino acids, including those with the tert-butoxycarbonyl group, is characterized by the presence of an amino group (–NH2) and a carboxylic acid group (–COOH) separated by a β-carbon. This structural feature distinguishes them from α-amino acids, where the amino and carboxylic acid groups are adjacent. The presence of substituents on the β-carbon, such as the tert-butoxycarbonyl group, can significantly influence the molecule's reactivity and stereochemistry.
Chemical Reactions Analysis
β-Amino acids with Boc protection can undergo various chemical reactions. For example, the N-benzyl- and N-benzyloxycarbonyl derivatives of 3-aminobutanoates can be doubly deprotonated and then alkylated or aminated with high selectivity . The doubly lithiated β-amino-acid derivative's reactivity is influenced by the presence of lithium chloride (LiCl) . In the context of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, the synthesis involves the use of diazo compounds, which can be potentially explosive, and metal-catalyzed reactions with silver trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids with Boc protection are influenced by the protective group and the overall molecular structure. The Boc group increases the steric bulk and provides stability to the amino group during synthetic procedures. The physical properties such as solubility, melting point, and crystallinity can vary depending on the specific substituents and the stereochemistry of the β-amino acid. The chemical properties, including acidity, basicity, and reactivity in peptide coupling reactions, are also affected by the presence of the Boc group and other substituents on the molecule.
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application: The compound is used in a method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid .
Application 3: Protein Assembly
- Summary of Application: This compound is used in the assembly of proteins. It is used as a building block in the synthesis of peptides that are then assembled into proteins .
- Methods of Application: The compound is used in solid phase synthesis, a method commonly used in peptide synthesis. The amino acid is attached to a solid support, and then other amino acids are added one at a time to build the peptide .
- Results or Outcomes: The use of this compound in protein assembly allows for the precise control over the sequence of amino acids in the peptide, which is crucial for the function of the resulting protein .
Application 4: Synthesis of HCV Protease Inhibitor Modified Analogs
- Summary of Application: This compound is used in the synthesis of modified analogs of Hepatitis C Virus (HCV) protease inhibitors .
- Methods of Application: The compound is used as a starting material in the synthesis of these analogs. The synthesis process involves various chemical reactions, including coupling reactions, deprotection steps, and purification steps .
- Results or Outcomes: The resulting analogs can be tested for their ability to inhibit the HCV protease, an enzyme that is essential for the replication of the virus. This could potentially lead to the development of new treatments for Hepatitis C .
Application 5: Protein Modification
- Summary of Application: This compound is used in the preparation of non-standard protected amino acid derivatives that find application in protein modification .
- Methods of Application: The compound is used in a method for preparing non-standard protected amino acid derivatives. These derivatives can then be used to modify proteins in a controlled manner .
- Results or Outcomes: The resulting modified proteins can have altered properties, such as increased stability or altered activity, which can be useful in various applications, including drug development .
Application 6: Synthesis of Viscous Oil
- Summary of Application: This compound is used in the synthesis of a viscous oil .
- Methods of Application: The compound is used in a method for synthesizing a viscous oil. The specific details of the synthesis process are not provided in the source .
- Results or Outcomes: The resulting viscous oil can have various applications, depending on its specific properties .
properties
IUPAC Name |
3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVMOIOTPJSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438923 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid | |
CAS RN |
129765-95-3 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.